1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide
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Overview
Description
1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C₁₄H₂₀N₂OS. It is a piperidine derivative that features a benzyl group substituted with a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with piperidine-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.
Scientific Research Applications
1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to bind to cholinesterase receptors, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions such as Alzheimer’s disease. The compound may also interact with other receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
- 1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide
- N-benzyl-3,4-dihyroxypyridine-2-carboxamide
- N-benzyl-2,3-dihydroxypyridine-4-carboxamide
Comparison: this compound is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. Compared to other benzyl-piperidine derivatives, this compound may exhibit different binding affinities and selectivities for various receptors and enzymes. The presence of the carboxamide group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-4-2-11(3-5-13)10-16-8-6-12(7-9-16)14(15)17/h2-5,12H,6-10H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGHJQDOTXSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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